
6-Chloro-3-methylquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-methylquinoline-5,8-dione is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylquinoline-5,8-dione typically involves the chlorination of 3-methylquinoline-5,8-dione. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-methylquinoline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cellular respiration or DNA replication, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: This compound has similar chemical properties but with an additional chlorine atom at the 7th position.
3-Methylquinoline-5,8-dione: Lacks the chlorine atom at the 6th position, leading to different chemical reactivity and biological activity.
5,8-Quinolinedione: The parent compound without any substituents at the 3rd or 6th positions.
Uniqueness
6-Chloro-3-methylquinoline-5,8-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
160196-24-7 |
|---|---|
Molekularformel |
C10H6ClNO2 |
Molekulargewicht |
207.61 g/mol |
IUPAC-Name |
6-chloro-3-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6ClNO2/c1-5-2-6-9(12-4-5)8(13)3-7(11)10(6)14/h2-4H,1H3 |
InChI-Schlüssel |
ZMJIDBUZWFRABU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


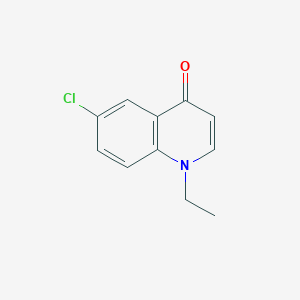
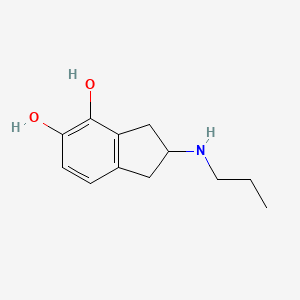
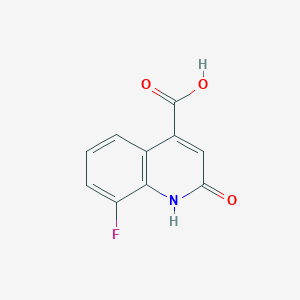


![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)


![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)
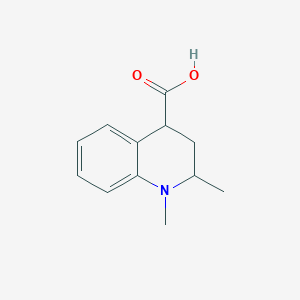
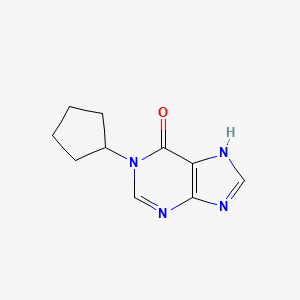
![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)


